Cas no 944899-56-3 (Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate)

Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate is a versatile pyrimidine derivative widely used as a key intermediate in organic synthesis and pharmaceutical research. The presence of both a chloromethyl group and an ester functionality enhances its reactivity, enabling efficient derivatization for the preparation of more complex heterocyclic compounds. Its structural features make it particularly valuable in the development of active pharmaceutical ingredients (APIs) and agrochemicals. The compound exhibits good stability under standard storage conditions, ensuring reliable performance in synthetic applications. Its high purity and well-defined reactivity profile contribute to its utility in nucleophilic substitution and cross-coupling reactions, facilitating the construction of diverse molecular frameworks.
Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate structure
944899-56-3 structure
Product Name:Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate
CAS No:944899-56-3
MF:C8H9ClN2O2
MW:200.622260808945
MDL:MFCD10697345
CID:1031240
PubChem ID:71304256
Update Time:2025-10-29

Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate
    • Ethyl2-(chloromethyl)pyrimidine-4-carboxylate
    • EN300-8153085
    • J-520641
    • 2-ChloroMethylpyriMidine-4-carboxylic acid ethyl ester
    • 944899-56-3
    • AB59399
    • AKOS016845127
    • DTXSID10745213
    • DB-264904
    • MDL: MFCD10697345
    • Inchi: 1S/C8H9ClN2O2/c1-2-13-8(12)6-3-4-10-7(5-9)11-6/h3-4H,2,5H2,1H3
    • InChI Key: BWWVNTAOLMMBDZ-UHFFFAOYSA-N
    • SMILES: ClCC1=NC=CC(C(=O)OCC)=N1

Computed Properties

  • Exact Mass: 200.0352552g/mol
  • Monoisotopic Mass: 200.0352552g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 52.1Ų

Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate Pricemore >>

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